(3R,5R)-Rosuvastatin Lactone-d6

Bioanalysis LC-MS/MS Isotope Dilution

Quantifying Rosuvastatin Lactone impurity in complex matrices is hindered by ion suppression/enhancement errors when using non-deuterated internal standards. (3R,5R)-Rosuvastatin Lactone-d6 solves this as a stable isotope-labeled internal standard. • Co-elutes with the target analyte, ensuring near-identical ionization and extraction behavior • +6 Da mass shift enables unambiguous LC-MS/MS differentiation and accurate matrix correction • Validated in pharmacokinetic studies with 91.8-111% accuracy in human plasma over 12 h • Supports ANDA submissions and ICH-compliant impurity profiling at trace levels (LOD 1.32 ng).

Molecular Formula C22H26FN3O5S
Molecular Weight 469.6 g/mol
Cat. No. B13844979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,5R)-Rosuvastatin Lactone-d6
Molecular FormulaC22H26FN3O5S
Molecular Weight469.6 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=NC(=C1C=CC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C
InChIInChI=1S/C22H26FN3O5S/c1-13(2)20-18(10-9-17-11-16(27)12-19(28)31-17)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)32(4,29)30/h5-10,13,16-17,27H,11-12H2,1-4H3/b10-9+/t16-,17+/m1/s1/i1D3,2D3
InChIKeySOEGVMSNJOCVHT-DXHFPYJXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,5R)-Rosuvastatin Lactone-d6: Deuterium-Labeled Internal Standard for Rosuvastatin Impurity Quantification


(3R,5R)-Rosuvastatin Lactone-d6 is a stable isotopically labeled analog of the (3R,5R)-Rosuvastatin Lactone impurity. It serves as an internal standard for the accurate and precise quantification of Rosuvastatin Lactone in pharmaceutical and biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. The compound incorporates six deuterium atoms, providing a +6 Da mass shift that allows for unambiguous differentiation from the non-labeled analyte [2]. As a critical reference material for impurity profiling, method validation, and quality control in drug development and manufacturing, it supports compliance with regulatory guidelines for abbreviated new drug applications (ANDA) and commercial production of Rosuvastatin [3].

(3R,5R)-Rosuvastatin Lactone-d6: Why Generic Rosuvastatin Lactone or Alternative Internal Standards Are Inadequate for Validated Quantitation


Generic Rosuvastatin Lactone lacks the isotopic label necessary for accurate mass spectrometry-based quantitation, as it cannot be distinguished from the endogenous or formulation-derived analyte, leading to significant ion suppression/enhancement errors and compromised assay accuracy. Furthermore, while alternative internal standards (e.g., non-deuterated isotopologues or structural analogs) may offer some correction, they often exhibit differential chromatographic retention and matrix effects that deviate from the analyte, resulting in biased measurements [1]. In contrast, (3R,5R)-Rosuvastatin Lactone-d6, as a deuterium-labeled isotopologue, co-elutes with the non-labeled lactone and experiences nearly identical ionization and extraction behavior, thereby providing the most robust correction for matrix effects, recovery variations, and instrument drift in validated LC-MS/MS methods [2].

(3R,5R)-Rosuvastatin Lactone-d6: Quantitative Differential Performance Evidence for Scientific Selection


Mass Spectrometric Differentiation: +6 Da Shift Enables Unambiguous Quantitation in Complex Matrices

The incorporation of six deuterium atoms in (3R,5R)-Rosuvastatin Lactone-d6 produces a predictable +6 Da mass shift relative to the unlabeled Rosuvastatin Lactone (MW ~463.6 Da vs ~469.6 Da for the d6 analog) [1]. This isotopic signature allows for selective monitoring of the internal standard via MRM transitions without interference from the endogenous or formulation-derived analyte, which is not possible with unlabeled lactone [2].

Bioanalysis LC-MS/MS Isotope Dilution

Quantitative Accuracy and Precision in Human Plasma: Validated LC-MS/MS Method Performance

A validated LC-MS/MS method using (3R,5R)-Rosuvastatin Lactone-d6 as the internal standard for the quantification of rosuvastatin lactone in human plasma demonstrated intra- and inter-run accuracy within 91.8-111% and imprecision ≤15% across the calibration range of 0.1-100 ng/mL [1]. This level of quantitative performance is a direct result of the deuterated internal standard's ability to correct for matrix effects and extraction variability, which cannot be achieved with unlabeled lactone [2].

Clinical Pharmacokinetics Method Validation Bioequivalence

Isotopic Purity and Chemical Integrity: Ensuring Reliable Quantitation with Low Background Interference

(3R,5R)-Rosuvastatin Lactone-d6 is typically supplied with high chemical purity (≥98%) and isotopic purity (>99% deuterium incorporation) . In comparison, alternative non-deuterated internal standards or lower-purity deuterated analogs may contain unlabeled material or impurities that contribute to background signal, reducing the signal-to-noise ratio and limiting the lower limit of quantitation (LLOQ) [1].

Reference Standards Quality Control Impurity Profiling

(3R,5R)-Rosuvastatin Lactone-d6: Validated Application Scenarios in Pharmaceutical R&D and Quality Control


Clinical Pharmacokinetic and Bioequivalence Studies of Rosuvastatin Formulations

In clinical studies evaluating the pharmacokinetics of rosuvastatin, accurate quantification of the lactone metabolite is essential for assessing drug exposure and establishing bioequivalence between test and reference formulations. (3R,5R)-Rosuvastatin Lactone-d6 is employed as the deuterated internal standard in validated LC-MS/MS methods, enabling precise measurement of rosuvastatin lactone concentrations in human plasma over a 12-hour post-dose period with accuracy within 91.8-111% [1]. This application directly supports ANDA submissions by providing robust, regulatory-compliant bioanalytical data.

Pharmaceutical Impurity Profiling and Stability-Indicating Method Validation

During the development and quality control of rosuvastatin drug substances and products, monitoring the lactone impurity is critical, as it forms via intramolecular esterification under acidic or thermal stress conditions [1]. (3R,5R)-Rosuvastatin Lactone-d6 serves as the internal standard in stability-indicating HPLC or LC-MS methods, enabling accurate quantification of the impurity at trace levels (e.g., detection limit of 1.32 ng reported for unlabeled lactone [2]) and ensuring compliance with ICH guidelines for impurity testing and method validation (AMV) [3].

Metabolic Pathway Elucidation and Drug-Drug Interaction Studies

Rosuvastatin undergoes interconversion between its acid and lactone forms, which can be influenced by drug-drug interactions and genetic polymorphisms. By using (3R,5R)-Rosuvastatin Lactone-d6 as an internal standard in LC-MS/MS assays, researchers can accurately quantify both the parent drug and its lactone metabolite in in vitro (e.g., hepatocyte) or in vivo models, facilitating studies on the impact of transporters (e.g., OATP1B1, BCRP) and metabolic enzymes on rosuvastatin disposition [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3R,5R)-Rosuvastatin Lactone-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.